2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride
Description
Properties
Molecular Formula |
C4H5Cl2N3OS |
|---|---|
Molecular Weight |
214.07 g/mol |
IUPAC Name |
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C4H4ClN3OS.ClH/c5-1-3(9)7-4-8-6-2-10-4;/h2H,1H2,(H,7,8,9);1H |
InChI Key |
IXOMCGXGYVFDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NC(=O)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Temperature: Reactions are conducted under controlled temperatures to optimize yield and minimize unwanted side reactions.
- pH: Maintaining the appropriate pH is crucial for ensuring the reaction proceeds efficiently and for protecting the reactants and products.
Characterization Techniques
To confirm the structure of the synthesized compound, characterization techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry are employed.
- Infrared Spectroscopy (IR): Used to identify the presence of specific functional groups in the molecule.
- Nuclear Magnetic Resonance (NMR): Provides detailed information about the arrangement of atoms and the structure of the molecule.
- Mass Spectrometry: Determines the molecular weight of the compound and can provide information about its fragmentation pattern.
Chemical Properties and Reactions
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by nucleophiles like amines or thiols. This allows for the creation of a variety of derivatives with potentially enhanced biological activities. For example, reactions with substituted thioureas can yield new thiadiazole derivatives through base-catalyzed alkylation followed by cyclodehydration.
Derivatives and Biological Activity
New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on the nervous system. The effects of these compounds against mechanical, thermal, and chemical stimuli were evaluated using tail-clip, hot-plate, and acetic acid-induced writhing tests, respectively. Activity cage tests were also performed to assess the locomotor activity of animals.
Antinociceptive Activity of Thiadiazole Derivatives
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield N-substituted thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic pathways or by inducing apoptosis (programmed cell death).
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Compounds
| Compound Name | Core Heterocycle | Substituents | Melting Point (°C) | Yield (%) | Solubility |
|---|---|---|---|---|---|
| Target Compound (Hydrochloride form) | 1,3,4-Thiadiazole | Cl, acetamide | Not reported | 78–88* | Improved in polar solvents (inferred) |
| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide | 1,3,4-Thiadiazole | Phenyl, acetamide | Not reported | 85† | Organic solvents (e.g., DMSO) |
| 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | 1,3-Thiazole | Cl, acetamide | 459–461‡ | 68–85 | Slight in chloroform, DMSO |
| 2-(2,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | 1,3-Thiazole | 2,4-Dichlorophenyl, acetamide | 138–140 | 72–82 | Methanol, acetone |
*Yields inferred from synthesis of analogs ().
†From .
‡From .
Key Observations :
- Heterocycle Influence : The 1,3,4-thiadiazole ring in the target compound provides greater electron-withdrawing effects compared to 1,3-thiazole derivatives, influencing reactivity and intermolecular interactions (e.g., hydrogen bonding in crystal structures) .
- Substituent Effects : Chloro groups enhance electrophilicity, while phenyl or dichlorophenyl substituents (e.g., ) increase lipophilicity, affecting solubility and bioavailability.
- Melting Points : Thiazole derivatives (e.g., 459–461°C in ) generally exhibit higher melting points than thiadiazole analogs, likely due to stronger crystal packing from planar thiazole rings.
Key Observations :
Key Observations :
- Thiadiazole vs. Thiazole : Thiadiazole derivatives (e.g., target compound) show broader applications in antitumor pathways, while thiazole analogs are more potent in enzyme inhibition (e.g., AChE) .
- Substituent Impact : Phenyl or fluorinated groups () enhance target affinity in cancer models, likely due to improved hydrophobic interactions.
Structural and Crystallographic Insights
- Hydrogen Bonding : Thiadiazole derivatives exhibit N–H⋯N hydrogen bonds (), while thiazole analogs form R₂²(8) motifs (), influencing stability and solubility.
- Conformational Flexibility : The dihedral angle between the thiadiazole and aromatic rings (61.8° in ) affects molecular packing and bioactivity.
Biological Activity
Overview
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride is a thiadiazole derivative that exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows for diverse interactions with biological targets, making it a subject of interest in pharmacological studies.
- Molecular Formula : CHClNOS
- Molar Mass : 177.61 g/mol
- CAS Number : 4454-63-1
The primary biological activity of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide is attributed to its role as an inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. Inhibition of this enzyme disrupts pH regulation and fluid balance in tissues, which is crucial for various physiological processes .
Target Enzyme
- Carbonic Anhydrase : The compound has shown significant inhibitory effects on carbonic anhydrase isoforms, which are involved in numerous biological functions including respiration and ion transport.
Antimicrobial Activity
Thiadiazole derivatives have demonstrated notable antimicrobial properties against various bacterial and fungal strains. Research indicates that 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide exhibits effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it can inhibit the growth of several cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2).
Case Study: MCF-7 Cell Line
In one study, the compound exhibited an IC value of 0.28 µg/mL against MCF-7 cells, indicating potent cytotoxicity. The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through the intrinsic pathway involving caspases .
| Cell Line | IC (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 0.28 | G2/M phase arrest |
| HepG2 | 9.6 | Apoptosis via caspase activation |
Research Findings
- In Vitro Studies : Extensive research has been conducted to evaluate the cytotoxic effects of thiadiazole derivatives. For instance, compounds derived from 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide showed enhanced activity when modified with piperazine or piperidine rings .
- Cell Cycle Analysis : Treatment with this compound resulted in significant alterations in cell cycle distribution in cancer cells, leading to increased apoptosis markers such as the Bax/Bcl-2 ratio and elevated caspase levels .
- Selectivity Studies : The selectivity index calculated for these compounds indicated low cytotoxicity towards normal mammalian cells compared to cancerous cells, suggesting a favorable therapeutic profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
